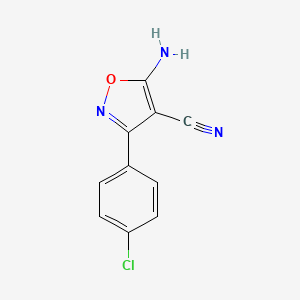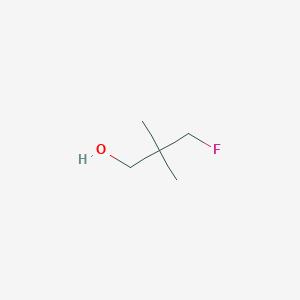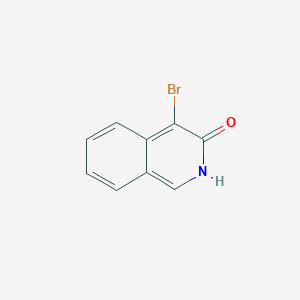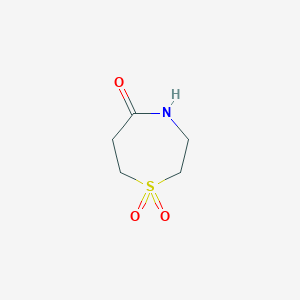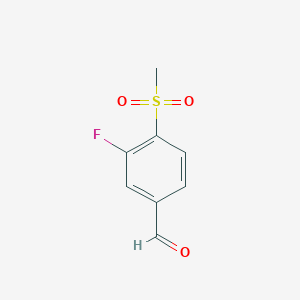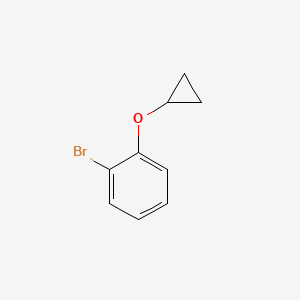
1-Bromo-2-cyclopropoxybenzene
Overview
Description
The compound 1-Bromo-2-cyclopropoxybenzene is a brominated aromatic compound that incorporates a cyclopropyl group as a substituent. This structure is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of the bromine atom makes it a good candidate for further functionalization through nucleophilic substitution or via palladium-catalyzed cross-coupling reactions .
Synthesis Analysis
The synthesis of bromophenol derivatives incorporating cyclopropane moieties has been explored, with the compounds showing significant inhibitory effects on carbonic anhydrase isoenzymes. These derivatives were obtained through reactions involving bromination and hydrolysis steps . Another study reported the synthesis of 1-Bromo-2-(cyclopropylidenemethyl)benzene, which was used in a palladium-catalyzed domino reaction with 2-alkynylbenzenamine to produce complex polycyclic structures .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be quite complex, with the potential for multiple isomers. For instance, the synthesis of dimethoxybromophenol derivatives resulted in various isomeric forms, which were then tested for their inhibitory effects on carbonic anhydrase isoenzymes . The molecular conformation and vibrational spectra of a related compound, 1-Bromo-2,3,5,6-tetramethylbenzene, have been investigated using both experimental techniques and theoretical calculations, highlighting the importance of intermolecular interactions in the crystal .
Chemical Reactions Analysis
1-Bromo-2-cyclopropoxybenzene and its derivatives are versatile in chemical reactions. For example, the palladium-catalyzed domino reaction mentioned earlier demonstrates the compound's ability to undergo complex cyclization processes . Additionally, CuI-catalyzed coupling reactions involving 1-bromo-2-iodobenzenes have been used to synthesize benzofurans, indicating the potential of brominated benzene derivatives in forming heterocyclic compounds . Furthermore, bromo-capped diruthenium compounds have been used for in situ bromine generation, which can facilitate bromination and aziridination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary widely depending on the specific substituents and molecular structure. For instance, the crystal structure of 1-Bromo-2,3,5,6-tetramethylbenzene changes with temperature, exhibiting different crystalline phases . The reactivity of these compounds in various chemical reactions, such as the CuI-catalyzed domino process or the electrochemical reduction in the presence of carbon dioxide , also reflects their diverse chemical properties.
Scientific Research Applications
Ring Expansion and Complex Molecule Synthesis
1-Bromo-2-cyclopropoxybenzene is involved in chemical reactions leading to the synthesis of complex molecules such as 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process demonstrates the molecule's utility in ring expansion reactions and the formation of structurally intricate compounds, providing insights into the mechanisms of alkyne insertions into Al-C bonds (Agou et al., 2015).
Intermediate in Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of 1-bromo-2,4-dinitrobenzene, a precursor for various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. This application highlights its role in enhancing the yield and purity of end products through water nitration (Xuan et al., 2010).
Domino Processes to Benzofurans
1-Bromo-2-cyclopropoxybenzene is utilized in CuI-catalyzed domino processes, leading to the synthesis of 2,3-disubstituted benzofurans. This showcases its versatility in facilitating intermolecular C-C bond formation followed by intramolecular C-O bond formation, expanding the repertoire of accessible benzofuran derivatives (Lu et al., 2007).
Development of Dihydrodibenzo[b,d]furan-1(2H)-ones
The compound is also pivotal in the Cu-catalyzed synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, emphasizing its role in regioselective domino processes involving Ullmann-type C-arylation and O-arylation. This method allows for the creation of substituted products, underscoring its utility in synthesizing complex organic structures (Aljaar et al., 2012).
Palladium-Catalyzed Reactions
A novel palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene demonstrates its potential in generating naphthalen-2-yl benzenamines and indenoquinolines. This application reveals the compound's significance in regioselective cyclization processes, offering a path to diverse organic molecules (Li et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-cyclopropyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULTGPYHKKSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299849 | |
| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-cyclopropoxybenzene | |
CAS RN |
38380-86-8 | |
| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



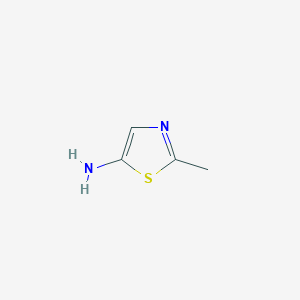
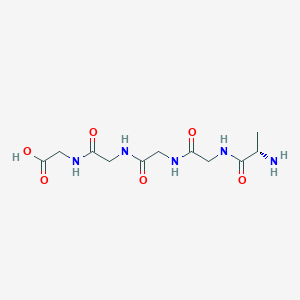
![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)
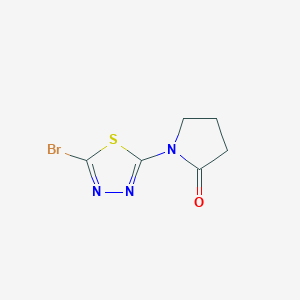
![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
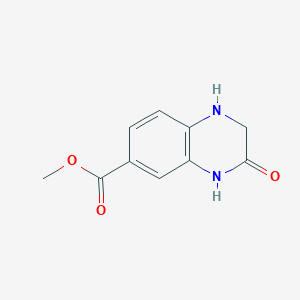
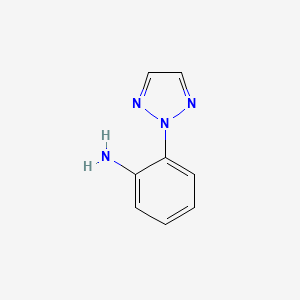
![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)
